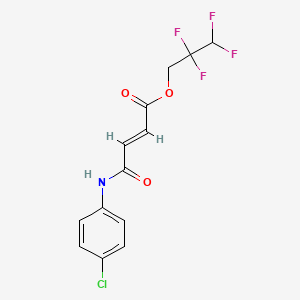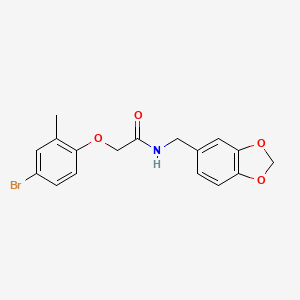
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromo-2-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromo-2-methylphenoxy)acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a benzodioxole ring, a bromo-substituted phenyl group, and an acetamide functional group, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromo-2-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzodioxole derivative and the bromo-substituted phenol. These intermediates are then coupled using acylation reactions under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, precise temperature control, and the use of catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can be applied to the bromo-substituted phenyl group.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromic acid.
Reduction reactions might involve hydrogen gas and a palladium catalyst.
Substitution reactions could employ nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation can yield phenolic acids or quinones.
Reduction can produce bromo-substituted anilines.
Substitution reactions can result in various amides or esters.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological macromolecules can provide insights into biochemical pathways.
Medicine: The compound has potential applications in drug development, particularly as a precursor for pharmaceuticals targeting specific diseases. Its ability to interact with biological targets makes it a candidate for therapeutic agents.
Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromo-2-methylphenoxy)acetamide exerts its effects involves its interaction with molecular targets. The compound may bind to specific receptors or enzymes, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-(1,3-benzodioxol-5-ylmethyl)acetamide
N-(1,3-benzodioxol-5-ylmethyl)benzamide
N-(1,3-benzodioxol-5-ylmethyl)ethanamide
Uniqueness: N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromo-2-methylphenoxy)acetamide stands out due to its specific substitution pattern and the presence of the bromo group, which can significantly influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromo-2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-11-6-13(18)3-5-14(11)21-9-17(20)19-8-12-2-4-15-16(7-12)23-10-22-15/h2-7H,8-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAUDGASSBPEEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
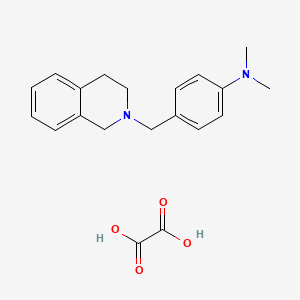
![5-(4-chlorophenyl)-4-[4-(4-ethoxybenzyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5225112.png)
![3-[(4,5-diphenyl-1,3-thiazol-2-yl)(phenyl)amino]propanenitrile](/img/structure/B5225118.png)
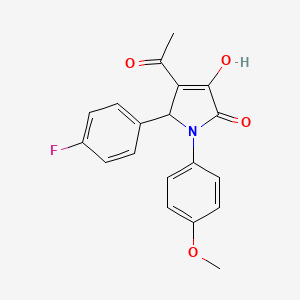
![N~1~-{[2-(diethylamino)-3-pyridinyl]methyl}-1,1-cyclopropanedicarboxamide](/img/structure/B5225138.png)
![N-[(3,4-difluorophenyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B5225149.png)
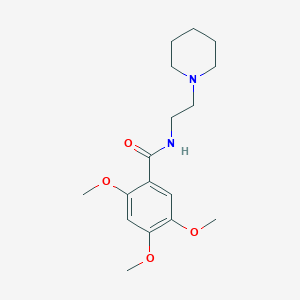
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5225163.png)
![ethyl 2-((3-(1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl)oxy)acetate](/img/structure/B5225180.png)
![1-[1-(2-Phenoxyethyl)indol-3-yl]-2-pyrrolidin-1-ylethane-1,2-dione](/img/structure/B5225184.png)
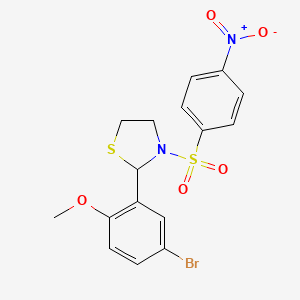
![(5Z)-5-[4-(2-phenoxyethoxy)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5225203.png)
![1-(2-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5225211.png)
